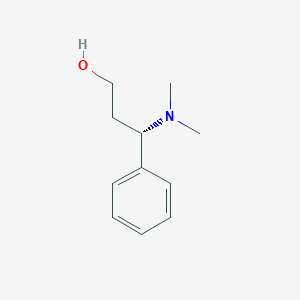

(S)-3-(dimethylamino)-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501185 | |

| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82769-75-3 | |

| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-(dimethylamino)-3-phenylpropan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-3-(dimethylamino)-3-phenylpropan-1-ol

Introduction

This compound is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. Its structural motif is central to the synthesis of several key pharmaceutical agents, most notably as a direct precursor to (S)-Fluoxetine, the active enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI) Prozac.[1][2] The precise control of the stereochemistry at the benzylic alcohol center is paramount, as the pharmacological activity of the final drug molecule is often dependent on a single enantiomer.[3]

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explore the underlying principles of stereocontrol, comparing various methodologies for achieving high enantiopurity. We will detail the foundational synthesis of the key prochiral ketone intermediate and then delve into the core challenge: the enantioselective reduction to the desired (S)-alcohol.

Part 1: Synthesis of the Prochiral Ketone Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one

The most common and industrially scalable route to the precursor of our target molecule is the Mannich reaction. This classic three-component condensation reaction efficiently constructs the β-amino ketone scaffold.[1][4]

Reaction Principle: The Mannich Reaction

The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, acetophenone serves as the carbonyl-containing compound. It reacts with a non-enolizable aldehyde, typically formaldehyde (used in its polymeric form, paraformaldehyde, for easier handling), and a secondary amine, dimethylamine (used as its stable hydrochloride salt). The reaction is typically acid-catalyzed.[4]

The mechanism proceeds via the formation of the Eschenmoser salt precursor, the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), from formaldehyde and dimethylamine. Acetophenone, under acidic conditions, forms its enol tautomer, which then acts as a nucleophile, attacking the electrophilic iminium cation to form the β-amino ketone product after deprotonation.

Caption: The Mannich reaction for synthesis of the ketone intermediate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (e.g., 0.2 mol), dimethylamine hydrochloride (e.g., 0.22 mol), and paraformaldehyde (e.g., 0.24 mol).

-

Solvent and Catalyst Addition: Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux using a heating mantle or steam bath for a minimum of 2 hours. The mixture, which may initially form two layers, should become a homogeneous solution as the reaction progresses.

-

Crystallization: After the reflux period, transfer the hot, clear solution to a 1-L Erlenmeyer flask. While the solution is still warm, dilute it with 400 mL of acetone.

-

Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to maximize the crystallization of the hydrochloride salt of the product.

-

Filtration and Drying: Collect the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold acetone. Allow the product to air-dry or dry in a vacuum oven at a low temperature.

Part 2: Enantioselective Reduction to this compound

The conversion of the prochiral 3-(dimethylamino)-1-phenylpropan-1-one to the desired single enantiomer alcohol is the most critical step. While a simple reduction with an achiral reagent like sodium borohydride (NaBH₄) yields a racemic mixture (an equal mix of R and S enantiomers)[5][6], achieving stereoselectivity requires a chiral influence.

Caption: Core transformation from the prochiral ketone to the (S)-alcohol.

Method A: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[7] This technique typically employs a ruthenium or rhodium complex bearing a chiral ligand. The hydrogen source is not gaseous H₂, but rather an easily handled hydrogen donor molecule like isopropanol or formic acid.[7]

-

Mechanism Insight: The mechanism involves the formation of a chiral metal-hydride species. The ketone substrate coordinates to the metal center in a sterically defined manner, dictated by the chiral ligand. This arrangement forces the hydride to be delivered to one specific face (Re or Si) of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.[7] For β-amino ketones, the nitrogen atom can chelate with the metal, further influencing the stereochemical outcome.[8]

-

Common Catalysts: A well-known example is a catalyst system comprising a ruthenium precursor and a chiral diamine ligand, often used in combination with a base in isopropanol.[8]

Method B: Chiral Borane-Based Reduction (Corey-Bakshi-Shibata Reduction)

The CBS reduction is a classic and highly reliable method for the enantioselective reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide).[9][10]

-

Mechanism Insight: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. This coordination orients the ketone so that its larger and smaller substituents are positioned to minimize steric clash with the catalyst's chiral framework. The borane (BH₃) then delivers a hydride to the less sterically hindered face of the carbonyl, which is pre-determined by the catalyst's chirality.

Caption: Conceptual workflow of a CBS-catalyzed asymmetric reduction.

Method C: Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), offer an environmentally friendly and often highly selective alternative to chemical catalysts.[11] These biocatalysts can reduce a wide range of ketones to enantiopure alcohols under mild aqueous conditions.

-

Mechanism Insight: ADHs utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, exposing only one face of the carbonyl to the cofactor for reduction. This results in exceptionally high enantiomeric excess (e.e.).[11] The selection of an appropriate ADH (either from natural sources or engineered) is crucial for achieving the desired (S)-configuration.

Data Summary: Comparison of Reduction Methodologies

The choice of synthetic route often depends on a balance of factors including enantioselectivity, yield, cost, and scalability.

| Method | Chiral Source | Typical Reducing Agent | Key Advantages | Potential Challenges |

| Asymmetric Transfer | Ru/Rh-Chiral Ligand Complex | Isopropanol, HCOOH | High turnover, operational simplicity, low catalyst loading | Catalyst cost, optimization of ligands and conditions |

| CBS Reduction | Chiral Oxazaborolidine (Catalytic) | Borane (BH₃) | High e.e. for many ketones, predictable stereochemistry | Moisture sensitivity, use of stoichiometric borane |

| Biocatalytic Reduction | Alcohol Dehydrogenase (Enzyme) | Isopropanol (for CFR) | Very high e.e. (>99%), mild/aqueous conditions, green | Substrate scope, enzyme availability/cost, optimization |

| Chiral Resolution | Chiral Resolving Agent (e.g., mandelic acid) | NaBH₄ (for racemate) | Technically straightforward, uses cheap reagents | Max 50% theoretical yield, requires additional steps |

Experimental Protocol: Racemic Reduction using Sodium Borohydride

This protocol provides a baseline for the synthesis of the racemic alcohol, which can be a starting point for chiral resolution.[6][12]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (e.g., 10.0 g) in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While maintaining the cool temperature, add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) to the solution in small portions over 20 minutes. Be aware of potential hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding water dropwise to decompose excess NaBH₄.

-

Workup: Remove the methanol using a rotary evaporator. To the aqueous residue, add ethyl acetate and basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of 8-9.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer (e.g., 3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 3-(dimethylamino)-3-phenylpropan-1-ol.

Conclusion

The synthesis of this compound is a well-defined process that hinges on the strategic execution of an enantioselective reduction. While the initial formation of the β-amino ketone via the Mannich reaction is robust and high-yielding, the subsequent creation of the chiral center demands careful consideration. Modern methods, including asymmetric transfer hydrogenation, CBS reduction, and biocatalysis, provide powerful tools for accessing the desired (S)-enantiomer with high fidelity. The selection of the optimal pathway will be guided by the specific requirements of the research or development program, balancing enantiopurity, yield, cost, and environmental impact. This guide provides the foundational knowledge and practical insights necessary for navigating these synthetic choices effectively.

References

-

Wikipedia Contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Cho, B. T. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 37(8), 1637-1647. [Link]

-

Jones, C., et al. (2018). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 9(10), 2434-2445. [Link]

-

Verkade, J., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(42), 8754-8757. [Link]

- Gershon, H., & Bell, E. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Kairis, R. B., & Murry, J. A. (2002). Process to make chiral compounds.

-

Silber, B., & Zuehlke, R. L. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(1), 81. [Link]

-

Skupinska, A., et al. (2020). Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis. Chemistry – A European Journal, 26(68), 15829-15843. [Link]

-

Riveiros, R., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(5), 1017-1020. [Link]

- Reddy, M. S., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- Zhang, Y. (2008). Preparation method of 3-methylamino-1-phenylpropanol.

-

Frey, W., et al. (2014). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]

- Corey, E. J., et al. (1989). A practical and enantioselective synthesis of (S)- and (R)-fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.

-

Gawroński, J. (2006). Synthesis of fluoxetine using a chiral reducing agent. ResearchGate. [Link]

-

Höffken, H. W., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 7(1), 18. [Link]

Sources

- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]

- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethylamino)-1-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for successful formulation, quality control, and prediction of in vivo behavior. This document delves into the experimental determination and theoretical significance of properties including solubility, pKa, lipophilicity, melting point, boiling point, and spectroscopic characteristics. Each section is designed to provide not only the data but also the underlying scientific principles and rationale for the selection of analytical techniques.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For a synthetic intermediate like 3-(dimethylamino)-1-phenylpropan-1-ol, a precise understanding of its properties is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[1] This guide serves as a foundational resource, offering both established data and the methodological framework for the characterization of this important compound.

Molecular Structure and Identification

A fundamental starting point for any physicochemical analysis is the confirmation of the molecule's identity and structure.

Table 1: Molecular Identifiers for 3-(dimethylamino)-1-phenylpropan-1-ol

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [2] |

| CAS Number | 5554-64-3 | [2] |

| Molecular Formula | C₁₁H₁₇NO | [2] |

| Molecular Weight | 179.26 g/mol | [3] |

| Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)O | [2] |

| InChIKey | VELGOYBSKBKQFF-UHFFFAOYSA-N | [2] |

Caption: 2D structure of 3-(dimethylamino)-1-phenylpropan-1-ol.

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a compound with a basic nitrogen, such as the tertiary amine in 3-(dimethylamino)-1-phenylpropan-1-ol, the pKa of its conjugate acid determines its charge state in different physiological environments, which in turn affects its solubility, permeability, and receptor binding. A predicted pKa value for the protonated amine is approximately 9.0-9.5, characteristic of a tertiary alkylamine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa.[4] This method provides a direct measure of the compound's buffering capacity as a function of pH.

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination using potentiometric titration.

Causality in Experimental Design:

-

Co-solvent System: The use of a methanol/water co-solvent is often necessary to ensure the solubility of the compound throughout the titration.[5]

-

Initial Acidification: Starting with a fully protonated species simplifies the titration curve, presenting a clear equivalence point corresponding to the deprotonation of the tertiary amine.

-

Standardized Titrant: The accuracy of the pKa value is directly dependent on the precise concentration of the titrant.

-

Inert Atmosphere: Purging the solution with nitrogen is recommended to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point.[4]

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Table 2: Lipophilicity Data for 3-(dimethylamino)-1-phenylpropan-1-ol

| Parameter | Value | Method | Source(s) |

| LogP (Predicted) | 1.67 | Computational | [1] |

Experimental Determination of Lipophilicity

The shake-flask method is the traditional and most direct method for LogP determination.[6] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Protocol for Shake-Flask LogP Determination:

-

Pre-saturation: Shake equal volumes of n-octanol and water for 24 hours to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases.

-

Partitioning: Add a small volume of the stock solution to a mixture of the two phases.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality in Experimental Design:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.

-

Choice of Initial Phase: Dissolving the compound in the phase in which it is less soluble can sometimes lead to faster equilibration.

-

Vigorous Shaking: Ensures a large surface area between the two phases, facilitating rapid partitioning and equilibration.

-

Centrifugation: This is a critical step to avoid cross-contamination of the phases, which can lead to significant errors in the measured concentrations.

RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating LogP.[7] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Workflow for LogP Estimation by RP-HPLC:

Caption: Workflow for LogP estimation using RP-HPLC.

Causality in Experimental Design:

-

Stationary Phase: A C18 column is commonly used as it mimics the hydrophobic environment of a lipid bilayer.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds. The composition of the mobile phase can be adjusted to optimize the retention times. For ionizable compounds, the pH of the aqueous buffer is controlled to either suppress or control the ionization state.

-

Calibration Standards: The selection of standards with LogP values that bracket the expected LogP of the analyte is essential for an accurate estimation.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that influences the bioavailability of orally administered drugs.[8] Poor solubility can lead to incomplete absorption and high inter-individual variability.

Table 3: Solubility of 3-(dimethylamino)-1-phenylpropan-1-ol

| Solvent | Solubility | Method | Source(s) |

| Water (pH 7.4) | 13.3 µg/mL | Experimental | [3] |

Experimental Determination of Solubility: UV-Vis Spectroscopy

A common and straightforward method for determining the equilibrium solubility of a compound is by measuring its concentration in a saturated solution using UV-Vis spectroscopy, provided the molecule has a suitable chromophore.[9]

Protocol for Solubility Determination by UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the desired solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Equilibration: Add an excess amount of the solid compound to the solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Analysis: Measure the absorbance of the clear supernatant at λmax.

-

Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the equilibrium solubility.

Causality in Experimental Design:

-

Excess Solid: The presence of excess solid ensures that the solution remains saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

-

Filtration/Centrifugation: This step is critical to ensure that only the dissolved compound is being measured and that no solid particles are contributing to the absorbance reading.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.

Table 4: Thermal Properties of 3-(dimethylamino)-1-phenylpropan-1-ol

| Property | Value | Method | Source(s) |

| Melting Point | 47-48 °C | Experimental | [10] |

| Boiling Point | 128-130 °C (at 3 Torr) | Experimental | [10] |

Experimental Determination of Thermal Properties

DSC is a powerful technique for determining the melting point and other thermal transitions of a material.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle of DSC for Melting Point Determination:

-

A small amount of the sample is placed in a sealed pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

When the sample melts, it absorbs energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference.

-

This difference is detected and plotted as a peak on the DSC thermogram. The onset of the peak is typically taken as the melting point.

Causality in Experimental Design:

-

Heating Rate: A slower heating rate generally provides better resolution of thermal events.

-

Sample Mass: A small sample mass is used to minimize thermal gradients within the sample.

-

Inert Atmosphere: An inert gas, such as nitrogen, is purged through the DSC cell to prevent oxidative degradation of the sample at elevated temperatures.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 3-(dimethylamino)-1-phenylpropan-1-ol.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(dimethylamino)-1-phenylpropan-1-ol

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Phenyl-H | 7.2-7.4 (m, 5H) | Phenyl C-H | 125-128 |

| CH-OH | ~4.8 (dd) | Phenyl C (ipso) | ~145 |

| CH₂-N | ~2.4-2.6 (m, 2H) | CH-OH | ~75 |

| N(CH₃)₂ | ~2.2 (s, 6H) | CH₂-N | ~58 |

| CH₂-C(OH) | ~1.8-2.0 (m, 2H) | N(CH₃)₂ | ~45 |

| OH | Variable | CH₂-C(OH) | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 6: Expected IR Absorption Bands for 3-(dimethylamino)-1-phenylpropan-1-ol

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching |

| 3100-3000 (sharp) | Aromatic C-H | Stretching |

| 2980-2800 (medium-strong) | Aliphatic C-H | Stretching |

| ~1600, 1495, 1450 | Aromatic C=C | Ring Stretching |

| 1260-1000 (strong) | C-O and C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[12] For 3-(dimethylamino)-1-phenylpropan-1-ol, the expected molecular ion peak [M]⁺ would be at m/z 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z 180.[13]

Conclusion

The physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol outlined in this guide provide a critical foundation for its effective use in pharmaceutical research and development. A comprehensive understanding of its solubility, pKa, lipophilicity, thermal behavior, and spectroscopic profile allows scientists to make informed decisions regarding its synthesis, purification, formulation, and potential as a precursor to new therapeutic agents. The experimental methodologies detailed herein serve as a practical resource for the robust characterization of this and similar molecules, emphasizing the importance of a data-driven approach in modern drug development.

References

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). Journal of Chromatography A, 1529, 49-57. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved January 12, 2026, from [Link]

-

What are the physicochemical properties of drug? - LookChem. (2023, December 13). Retrieved January 12, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia, 2(3), 1499-1518. [Link]

- Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide. (2025). BenchChem.

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]

-

LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). Journal of Liquid Chromatography, 16(16), 3537-3555. [Link]

- Determining pKa. (n.d.). Enamine.

- Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. (1983). ECETOC.

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry, 68(17), 2957-2961. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Pharmaceutical Communications. [Link]

- Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol. (2025). BenchChem.

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH. [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (2017). The Journal of Physical Chemistry A, 121(1), 241-248. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- A Spectroscopic Comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs for Pharmaceutical Research and Development. (2025). BenchChem.

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021). Molecular Pharmaceutics, 18(4), 1633-1647. [Link]

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021). ACS Publications. [Link]

- The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments.

-

Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. (2021). Molecular Pharmaceutics, 18(4), 1633-1647. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2012). Journal of Chemical Education, 89(11), 1437-1442. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2014). ACS Medicinal Chemistry Letters, 5(2), 145-149. [Link]

- Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol. (2025). BenchChem.

- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.).

- Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).

- Electronic supplementary information. (n.d.). The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). (n.d.).

- 3-Phenylpropanol, TMS deriv

- 3-Methylamino-3-phenylpropan-1-ol. (2012).

-

3-(Dimethylamino)-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. enamine.net [enamine.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-dimethylamino-1-phenyl-propan-1-ol CAS#: 5554-64-3 [m.chemicalbook.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mannich reaction for 3-(dimethylamino)-1-phenylpropan-1-one synthesis

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one via the Mannich Reaction

Abstract

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation is paramount for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are versatile intermediates in the production of pharmaceuticals, natural products, and other biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a specific Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one, from acetophenone, formaldehyde, and dimethylamine. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the laboratory-scale synthesis of this key intermediate.

Introduction: The Significance of β-Amino Ketones

β-amino ketones are a critical class of organic compounds that serve as valuable precursors in medicinal chemistry and materials science.[3][4] Their bifunctional nature, containing both a carbonyl group and an amino group, allows for a wide range of subsequent chemical transformations. They are key building blocks for the synthesis of pharmaceuticals like fluoxetine, as well as various amino alcohols, peptides, and heterocyclic systems.[5]

The Mannich reaction stands as one of the most efficient and atom-economical methods for preparing these structures.[3] It involves the condensation of a compound with an active hydrogen (the C-H acid), an aldehyde (typically non-enolizable), and a primary or secondary amine.[6][7][8] The synthesis of 3-(dimethylamino)-1-phenylpropan-1-one is a classic example of this reaction, utilizing acetophenone as the active hydrogen source, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.

The Mannich Reaction: Mechanistic Insights

The synthesis of 3-(dimethylamino)-1-phenylpropan-1-one proceeds under acidic conditions, which are crucial for the activation of two of the three components. The mechanism can be dissected into two primary stages.

Stage 1: Formation of the Electrophilic Iminium Ion The reaction initiates with the acid-catalyzed condensation of the secondary amine (dimethylamine) and the aldehyde (formaldehyde). The amine nitrogen performs a nucleophilic attack on the protonated carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields a highly electrophilic N,N-dimethylmethaniminium ion, often referred to as an Eschenmoser-like salt.[9][10] This iminium ion is the key electrophile that will be attacked by the nucleophilic component.

Stage 2: Nucleophilic Attack by the Enol Simultaneously, the acid catalyst promotes the tautomerization of the ketone (acetophenone) into its more nucleophilic enol form.[1][9] The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion. This step forms the critical new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final β-amino ketone product, 3-(dimethylamino)-1-phenylpropan-1-one.[9]

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

This protocol is a robust procedure adapted from established methods, designed to be self-validating through clear procedural steps and expected observations.[1][5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |

| Acetophenone | 120.15 | 0.50 | 58.5 mL (60.1 g) |

| Dimethylamine hydrochloride | 81.54 | 0.65 | 53.0 g |

| Paraformaldehyde | (CH₂O)n | 0.66 (as CH₂O) | 19.8 g |

| 95% Ethanol | - | - | 80 mL |

| Concentrated HCl | 36.46 | - | 1 mL |

| Acetone (for precipitation) | 58.08 | - | ~300-425 mL |

Equipment

-

500 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

1 L Erlenmeyer flask

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Step-by-Step Procedure

-

Charging the Reaction Vessel: To a 500-mL round-bottomed flask, add acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (19.8 g).[5]

-

Adding Solvent and Catalyst: Add 80 mL of 95% ethanol to the flask, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.[5]

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture using a steam bath or heating mantle. The reaction mixture, which initially appears as two layers, will become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds. Maintain a gentle reflux for at least 2 hours.[1][5]

-

Hot Filtration (if necessary): If the hot solution contains any solid impurities, it should be filtered while hot to prevent premature crystallization of the product.

-

Crystallization and Isolation: Transfer the clear, hot solution to a 1-L Erlenmeyer flask. Allow it to cool to room temperature, then place it in an ice bath to induce crystallization. To ensure complete precipitation, slowly add approximately 300 mL of acetone to the cold solution and continue cooling for an additional hour.[1]

-

Product Collection: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold acetone to remove any soluble impurities and unreacted starting materials.[1]

-

Drying: Dry the purified product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (also known as β-dimethylaminopropiophenone hydrochloride), in an oven at approximately 70°C. The expected melting point is 155–156°C.[1]

Authoritative Grounding: Causality and Optimization

The success of the Mannich reaction hinges on careful control of its parameters. Understanding the role of each component is key to optimizing the yield and purity of the final product.

-

Reagent Stoichiometry: A slight excess of the amine hydrochloride and formaldehyde is often used to ensure the complete consumption of the more valuable starting material, acetophenone.

-

Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde. Upon heating in an acidic alcoholic medium, it depolymerizes to provide anhydrous formaldehyde in situ. This is often preferred over aqueous formaldehyde (formalin) to avoid introducing excess water, which can sometimes interfere with reaction equilibria.[8]

-

Acid Catalyst: Concentrated HCl serves a dual purpose. It ensures the medium is sufficiently acidic to catalyze both the formation of the reactive iminium ion and the enolization of acetophenone.[9] The use of the amine as a hydrochloride salt also contributes to maintaining the acidic environment.[9]

-

Solvent: Ethanol is an ideal solvent as it is polar enough to dissolve the amine salt and, upon heating, the other reactants, creating a homogeneous reaction environment essential for efficient molecular collisions.[5][9]

-

Temperature and Time: Heating to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate.[5][11] A two-hour period is typically sufficient for this scale, but reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) for optimization.

Trustworthiness: Troubleshooting and Safety

A robust protocol must account for potential issues and prioritize safety.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete depolymerization of paraformaldehyde.- Insufficient reaction time or temperature.- Loss of product during work-up (too much wash solvent, incomplete precipitation). | - Ensure a steady reflux is maintained.- Extend the reflux time by 1-2 hours.- Ensure the solution is thoroughly chilled before and during filtration. Use minimal cold acetone for washing. |

| Oily Product / Fails to Crystallize | - Presence of impurities.- Insufficient cooling or precipitation solvent. | - Attempt to scratch the inside of the flask with a glass rod to induce crystallization.- Add more acetone and cool for a longer period.- If an oil persists, purify by recrystallization from a suitable solvent like isopropanol. |

| Product is Discolored | - Formation of minor, colored byproducts from side reactions. | - Perform a hot filtration if solids are present before cooling.- Purify the final product by recrystallization to obtain a pure, white solid. |

Safety Considerations

-

Paraformaldehyde: Is a source of formaldehyde, which is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Is highly corrosive and releases noxious fumes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetophenone and Solvents: Are flammable. Ensure no open flames are present and that heating is conducted using a steam bath or a properly maintained heating mantle.

-

General Precautions: The reaction should be performed in a chemical fume hood.

Conclusion

The Mannich reaction provides a direct and efficient pathway for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. By understanding the core mechanism involving the formation of an electrophilic iminium ion and its subsequent reaction with an enol, researchers can effectively control and optimize the reaction conditions. The protocol detailed in this guide is a validated, step-by-step method that, when combined with the provided troubleshooting and safety insights, offers a reliable system for producing this valuable chemical intermediate. This synthesis exemplifies the power and elegance of multi-component reactions in modern organic chemistry.

References

-

BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. 11

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. 5

-

ResearchGate. The Mannich Reaction.

-

Chemistry Steps. (2026). Mannich Reaction.

-

Taylor & Francis Online. Mannich reaction – Knowledge and References.

-

Master Organic Chemistry. The Mannich Reaction.

-

Organic Reactions. The Mannich Reaction.

-

Consensus. The Mannich Reaction.

-

BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. 1

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

-

Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones.

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

-

Taylor & Francis Online. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results.

-

Thermo Fisher Scientific. Mannich Reaction.

-

Alfa Chemistry. Mannich Reaction.

-

Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. organicreactions.org [organicreactions.org]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. adichemistry.com [adichemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide for Structural Elucidation

This guide offers a comprehensive technical overview of the spectroscopic data essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No. 5554-64-3). As a crucial intermediate in the synthesis of various pharmaceutical agents, including potential dual-acting norepinephrine and serotonin reuptake inhibitors, unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals.[1][2] This document synthesizes expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides field-proven experimental protocols for data acquisition, and presents a logical framework for the analysis of this compound.[3][4]

Physicochemical Properties

A foundational understanding of the compound's physical properties is critical for its handling, storage, and the development of analytical methodologies.

| Property | Value | Source(s) |

| CAS Number | 5554-64-3 | [1][3][5] |

| Molecular Formula | C₁₁H₁₇NO | [1][3][5] |

| Molecular Weight | 179.26 g/mol | [1][3][5] |

| Melting Point | 47-48°C | [1][3] |

| Boiling Point | 284.4°C at 760 mmHg | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of 3-(dimethylamino)-1-phenylpropan-1-ol, providing detailed information on the connectivity and chemical environment of each atom.[1]

The proton NMR spectrum provides a distinct fingerprint of the molecule. The expected chemical shifts, multiplicities, and integrations are consolidated from predictive models and data from analogous structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl group are in the typical aromatic region, deshielded by the ring current. |

| ~4.70 - 4.90 | Doublet of Doublets (dd) or Triplet (t) | 1H | CH -OH | This benzylic proton is coupled to the adjacent CH₂ group, and its position is shifted downfield due to the adjacent electronegative oxygen and phenyl ring. |

| ~2.30 - 2.50 | Multiplet | 2H | CH₂ -N | These methylene protons are adjacent to the electron-withdrawing dimethylamino group, resulting in a downfield shift. |

| ~2.20 | Singlet | 6H | N(CH₃ )₂ | The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet. |

| ~1.80 - 2.00 | Multiplet | 2H | CH-CH₂ -CH₂ | These methylene protons are situated between the benzylic carbon and the nitrogen-bearing carbon, showing complex coupling. |

| Variable | Broad Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal. |

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~143 - 145 | Aromatic C (quaternary, C-1) |

| ~128 - 129 | Aromatic CH (ortho, meta) |

| ~125 - 127 | Aromatic CH (para) |

| ~72 - 74 | C H-OH |

| ~56 - 58 | C H₂-N |

| ~45 - 46 | N(C H₃)₂ |

| ~38 - 40 | CH-C H₂-CH₂ |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, based on their characteristic vibrational frequencies.[1]

Table 4: Expected IR Absorption Bands

| Wavenumber (ṽ, cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 (sharp) | C-H Stretch | Aromatic (sp²) |

| 2980 - 2800 (medium-strong) | C-H Stretch | Aliphatic (sp³) |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1000 (strong) | C-O Stretch | Secondary Alcohol |

| 1260 - 1000 (strong) | C-N Stretch | Tertiary Amine |

The most diagnostic peaks are the broad O-H stretch, confirming the alcohol, and the various C-H stretches distinguishing the aromatic and aliphatic portions of the molecule.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.[3] For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺) would be observed at an m/z of 179. In soft ionization techniques like electrospray (ESI), the protonated molecule [M+H]⁺ at m/z 180 is typically the most abundant ion in the full-scan spectrum.[4]

A key, diagnostic fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. This process results in the formation of a highly stable N,N-dimethylmethaniminium cation, which is consistently observed as the base peak in the spectrum.

Caption: Key fragmentation of 3-(dimethylamino)-1-phenylpropan-1-ol.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is contingent upon rigorous and well-documented experimental procedures.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[3][6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3][6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw free induction decay (FID) data using appropriate software, involving Fourier transformation, phase and baseline correction, and signal integration.[3]

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[1]

-

Data Acquisition:

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[3]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.[6]

-

-

Data Processing: The instrument software generates the mass spectrum, displaying the relative abundance of ions at different mass-to-charge ratios.

Integrated Characterization Workflow

The logical progression from synthesis to complete structural verification is a cornerstone of chemical research and development.

Sources

Role of (S)-3-(dimethylamino)-3-phenylpropan-1-ol in chiral synthesis

An In-Depth Technical Guide on the Role of (S)-3-(Dimethylamino)-3-phenylpropan-1-ol in Chiral Synthesis

Abstract

This compound is a valuable chiral building block within the broader family of phenylpropanolamines, a scaffold of significant interest in medicinal chemistry and drug development. While not a widely-used chiral auxiliary or catalyst in its own right, its importance lies in its role as a chiral intermediate, where its stereocenter is incorporated into larger, more complex bioactive molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of its racemic precursor, the principal strategies for achieving the enantiopure (S)-isomer, and its application as a chiral synthon. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present a critical analysis of the methodologies that enable the production and utilization of this important chiral molecule.

Foundational Synthesis: The Racemic Pathway

The most direct and scalable route to 3-(dimethylamino)-1-phenylpropan-1-ol begins with the synthesis of a racemic mixture. This two-step process is efficient and employs readily available starting materials, making it a common industrial approach for generating the core scaffold. The pathway involves an initial Mannich reaction to construct the β-amino ketone, followed by a straightforward reduction of the carbonyl group.[1][2]

Step 1: Mannich Reaction for Ketone Precursor Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. In this synthesis, acetophenone, formaldehyde (typically from its polymeric form, paraformaldehyde), and dimethylamine hydrochloride react to form the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[1]

Causality of Component Choice:

-

Acetophenone: Provides the enolizable ketone and the phenyl ring of the final scaffold.

-

Paraformaldehyde: Serves as a stable, solid source of formaldehyde, which generates the reactive methylene iminium ion in situ.

-

Dimethylamine Hydrochloride: Provides the dimethylamino group. The hydrochloride salt is used for its stability and ease of handling; the acidic conditions generated upon its use also serve to catalyze the reaction.

Experimental Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

Objective: To synthesize the β-amino ketone intermediate via the Mannich reaction.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

To a 500-mL round-bottom flask fitted with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[1]

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated HCl.[1]

-

Heat the mixture to reflux using a steam bath or heating mantle for a minimum of 2 hours. The initially biphasic mixture will become a homogeneous solution.[1]

-

Filter the hot solution if any particulate matter is present.

-

Transfer the clear, warm solution to a 1-L Erlenmeyer flask and, while still warm, add 400 mL of acetone to act as an anti-solvent.[1]

-

Allow the solution to cool to room temperature, then chill in an ice bath to maximize crystallization of the hydrochloride salt.

-

Collect the white crystalline product by vacuum filtration and wash the filter cake with cold acetone.

-

The product can be further purified by recrystallization from an ethanol/acetone mixture if required.

Step 2: Reduction to Racemic Alcohol

The carbonyl group of the Mannich base is readily reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[3] Catalytic hydrogenation over Raney Nickel is an alternative, particularly for large-scale production.[3][4]

Experimental Protocol 2: Reduction of Ketone to Racemic 3-(Dimethylamino)-1-phenylpropan-1-ol

Objective: To reduce the ketone intermediate to the target racemic alcohol.

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (from Protocol 1)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol within an Erlenmeyer flask. If starting with the hydrochloride salt, it is often possible to proceed directly, as the slightly acidic condition is tolerated, though neutralization with a base and extraction of the free base is also an option.[5]

-

Cool the stirred solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions. This is an exothermic reaction that will evolve hydrogen gas; ensure adequate ventilation and slow addition.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 30 minutes at room temperature. Monitor completion by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow, dropwise addition of water to destroy excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to dissolve the inorganic salts and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol as an oil or low-melting solid.[5]

Visualization of the Racemic Synthesis Workflow

Caption: Workflow for the two-step synthesis of racemic alcohol.

Accessing the (S)-Enantiomer: Strategies for Chiral Synthesis

To obtain the enantiomerically pure (S)-alcohol, chemists can either separate the racemic mixture (resolution) or, more elegantly, employ an asymmetric synthesis that directly generates the desired stereoisomer. The latter approach is often preferred for its efficiency and atom economy.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The most powerful and reliable method for the enantioselective reduction of a prochiral ketone is the Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction.[6][7] This reaction utilizes a chiral oxazaborolidine catalyst and borane to deliver a hydride to one specific face of the ketone, resulting in a predictable and high enantiomeric excess (ee) of one alcohol enantiomer.[8][9]

Mechanism of CBS Reduction: The efficacy of the CBS reduction hinges on a highly organized, catalyst-controlled transition state.

-

Catalyst-Borane Coordination: The borane (BH₃), the stoichiometric reductant, first coordinates to the Lewis basic nitrogen atom within the oxazaborolidine ring of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom.[6]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric interactions dictate that the ketone orients itself with its larger substituent (RL) pointing away from the bulky group on the catalyst's stereocenter, leaving the smaller substituent (RS) in closer proximity.[10]

-

Stereoselective Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures a highly selective facial attack on the ketone.[6]

-

Product Release & Catalyst Turnover: Following hydride transfer, the resulting alkoxyborane product is released, regenerating the CBS catalyst for the next cycle. An acidic workup liberates the final chiral alcohol.[6]

Visualization of the CBS Reduction Mechanism

Caption: Mechanism of the enantioselective CBS reduction of a ketone.

Experimental Protocol 3: Asymmetric CBS Reduction

Objective: To synthesize this compound with high enantioselectivity.

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one (free base from Protocol 2, pre-purification)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) - Note: The (R)-catalyst typically yields the (S)-alcohol for this substrate class.

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a stir bar, thermometer, and dropping funnel.

-

Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).

-

Cool the catalyst solution to 0 °C and slowly add the BH₃•THF solution (0.6 equivalents) dropwise, maintaining the temperature. Stir for 15 minutes.

-

In a separate flask, dissolve the 3-(dimethylamino)-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, keeping the internal temperature below 5 °C.

-

Stir the reaction at 0-5 °C and monitor progress by TLC. The reaction is typically complete within 1-3 hours.

-

Once complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 1 hour to hydrolyze the borate esters.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-alcohol. Purification can be achieved via column chromatography.

Chiral Resolution and Enantiomeric Excess (ee) Determination

An alternative to asymmetric synthesis is the resolution of the racemate produced in Protocol 2. This can be done by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation via crystallization. However, a more common laboratory practice is the analytical separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) to determine the success of an asymmetric synthesis.

Experimental Protocol 4: Analytical Chiral HPLC for ee Determination

Objective: To determine the enantiomeric excess of the synthesized chiral alcohol.

Materials:

-

Racemic 3-(dimethylamino)-1-phenylpropan-1-ol (for reference)

-

Enantioenriched alcohol sample (from Protocol 3)

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Diethylamine (DEA), additive grade

Procedure:

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column, such as a CHIRALPAK® AD-H or CHIRALCEL® OD-H. These are effective for separating basic compounds.[11]

-

Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). To improve peak shape and prevent tailing for the basic analyte, add 0.1% diethylamine (DEA) to the mobile phase.[11] Filter and degas the solution.

-

System Setup: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the alcohol sample in the mobile phase.

-

Injection and Analysis: Inject 5-10 µL of the sample. Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Data Interpretation: The racemic sample should show two peaks of equal area. The enantioenriched sample will show two peaks of unequal area. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Data Summary and Characterization

Accurate characterization of the intermediate and final product is critical for validating the synthesis. The following table summarizes key spectroscopic data used for identification.

| Compound | Spectroscopic Method | Key Signals and Features |

| 3-(Dimethylamino)-1-phenylpropan-1-one | ¹H NMR (CDCl₃) | Phenyl Protons: ~7.95 (d, 2H), ~7.50 (m, 3H); Methylene Protons: ~3.10 (t, 2H, -CH₂-CO-), ~2.80 (t, 2H, -CH₂-N-); N-Methyl Protons: ~2.30 (s, 6H).[12] |

| IR (KBr Pellet) | ~3050 cm⁻¹ (Aromatic C-H), ~2950 cm⁻¹ (Aliphatic C-H), ~1680 cm⁻¹ (Strong, C=O stretch of aryl ketone), ~1600, 1450 cm⁻¹ (Aromatic C=C).[12] | |

| 3-(Dimethylamino)-1-phenylpropan-1-ol | ¹H NMR (CDCl₃) | Phenyl Protons: 7.20-7.40 (m, 5H); Methine Proton: ~4.80 (dd, 1H, -CH(OH)-); Methylene Protons: ~2.40-2.60 (m, 2H, -CH₂-N-), ~1.90-2.10 (m, 2H, -CH₂-CH(OH)-); N-Methyl Protons: ~2.20 (s, 6H).[12] |

| IR (Neat Film) | ~3350 cm⁻¹ (Broad, O-H stretch), ~3030 cm⁻¹ (Aromatic C-H), ~2940 cm⁻¹ (Aliphatic C-H), ~1050 cm⁻¹ (C-O stretch).[12] |

Conclusion

This compound serves as a valuable chiral synthon in organic and medicinal chemistry. While its direct application as a chiral auxiliary is not prominent, its true role is realized as a stereodefined building block. The synthetic pathway to its racemic form via a Mannich reaction and subsequent reduction is robust and efficient. Critically, access to the enantiopure (S)-isomer is readily achieved through powerful asymmetric methods, most notably the Corey-Bakshi-Shibata reduction of the prochiral ketone precursor. The protocols and mechanistic insights provided in this guide offer a validated framework for the synthesis, purification, and analysis of this compound, empowering researchers to confidently incorporate this versatile chiral intermediate into their drug discovery and development programs.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(26), 5551–5553. Available at: [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from: [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from: [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from: [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from: [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. Retrieved from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(S)-3-(Dimethylamino)-3-phenylpropan-1-ol: A Comprehensive Technical Guide for Pharmaceutical Development

Introduction

(S)-3-(Dimethylamino)-3-phenylpropan-1-ol is a chiral molecule of significant interest in the pharmaceutical industry. Its structural motif, featuring a phenyl group, a hydroxyl group, and a tertiary amine on a propane backbone, makes it a versatile chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is crucial for the biological activity of the final drug products, underscoring the importance of stereoselective synthesis and rigorous analytical characterization of this intermediate.

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its critical role as a pharmaceutical intermediate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| CAS Number | 130453-21-5 (for the (S)-enantiomer) | |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Appearance | Can range from a colorless liquid to a white or light yellow solid | [3][4] |

| Melting Point | 47-48 °C (for the racemate) | [1][2][4] |

| Boiling Point | 284.4 °C at 760 mmHg (for the racemate) | [1][2][4] |

| Density | 1.011 g/cm³ (for the racemate) | [1][5] |

Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is a key challenge. The most common and industrially scalable approach involves a two-step process: a Mannich reaction to form the racemic ketone intermediate, followed by an asymmetric reduction.

Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one

The synthesis typically begins with a Mannich reaction, a three-component condensation of acetophenone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine (usually as its hydrochloride salt).[6] This reaction forms the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[6][7]

Caption: Mannich reaction for the synthesis of the ketone intermediate.[7]

Experimental Protocol: Mannich Reaction

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[6]

-

Solvent and Catalyst: Add a suitable alcoholic solvent, such as 95% ethanol, followed by a catalytic amount of concentrated hydrochloric acid.[6]

-

Reflux: Heat the reaction mixture to reflux. The initially heterogeneous mixture will become homogeneous as the reaction progresses.[6]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If the solution is not clear, filter it while hot.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. For subsequent steps, the free base can be obtained by neutralization with a base (e.g., NaOH solution) and extraction into an organic solvent.[6]

Step 2: Asymmetric Reduction to this compound

The crucial stereocenter is introduced in the reduction of the prochiral ketone, 3-(dimethylamino)-1-phenylpropan-1-one. Achieving high enantioselectivity is paramount. While various reducing agents can be used for the racemic synthesis (e.g., sodium borohydride),[6][8] the synthesis of the (S)-enantiomer requires a chiral catalyst.

A common method for this asymmetric reduction is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS).

Caption: Asymmetric reduction of the ketone intermediate to the (S)-alcohol.

Experimental Protocol: Asymmetric Reduction

-

Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the (S)-CBS catalyst in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the catalyst solution to a low temperature (e.g., -20 to 0 °C) and slowly add the borane-dimethyl sulfide complex.

-

Substrate Addition: Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one in dry THF and add it dropwise to the catalyst-borane mixture, maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol at low temperature.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate.[7] The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.[7] Further purification can be achieved by column chromatography or by crystallization of a suitable salt.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data

Spectroscopic techniques are fundamental for structural elucidation.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | Phenyl protons: ~7.2-7.4 ppm (m, 5H); -CH(OH)- proton: ~4.8 ppm (dd); -CH₂-CH(OH)- protons: ~1.9-2.1 ppm (m, 2H); -CH₂-N- protons: ~2.4-2.6 ppm (m, 2H); N(CH₃)₂ protons: ~2.2 ppm (s, 6H) | [10][11] |

| ¹³C NMR | Aromatic C (quaternary): ~144 ppm; Aromatic CH: ~125-129 ppm; Carbinol carbon (-CH(OH)-): ~70-75 ppm; Methylene carbon adjacent to amine (-CH₂-N): ~55-60 ppm; Methyl carbons (-N(CH₃)₂): ~45 ppm; Methylene carbon adjacent to carbinol (-CH₂-CH(OH)-): ~35-40 ppm | [2][5] |

| IR (cm⁻¹) | O-H stretching (broad): 3600-3200; Aromatic C-H stretching: 3100-3000; Aliphatic C-H stretching: 2980-2800; Aromatic C=C ring stretching: ~1600, 1495, 1450; C-O and C-N stretching: 1260-1000 | [2][5] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 179; Protonated Molecule [M+H]⁺: m/z 180 | [2] |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the intermediate and detecting any process-related impurities, such as the unreacted ketone.[12] Chiral HPLC is employed to determine the enantiomeric excess.